Cas no 2165534-63-2 ((2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid)
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
- (2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
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- Inchi: 1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
- InChI Key: VRAVGIAPUYVLMZ-SFYZADRCSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@H](F)CC[C@H]1C(O)=O
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514802-1g |
(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 98% | 1g |
$1507 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5184-100MG |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 95% | 100MG |
¥ 1,887.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5184-250MG |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 95% | 250MG |
¥ 3,022.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5184-500MG |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 95% | 500MG |
¥ 5,035.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5184-1G |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 95% | 1g |
¥ 7,550.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5184-5G |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 95% | 5g |
¥ 22,651.00 | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572173-100mg |
(2S,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 98% | 100mg |
¥7037 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572173-250mg |
(2S,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 98% | 250mg |
¥9054 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572173-500mg |
(2S,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 98% | 500mg |
¥12078 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572173-1g |
(2S,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid |
2165534-63-2 | 98% | 1g |
¥18874 | 2023-03-11 |
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid Suppliers
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on (2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
Recent Advances in the Synthesis and Applications of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid (CAS: 2165534-63-2)
The fluorinated piperidine derivative (2S,5R)-1-[(tert-butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid (CAS: 2165534-63-2) has recently emerged as a key chiral building block in pharmaceutical chemistry. This compound, characterized by its stereospecific fluorine substitution at the 5-position and protected amine functionality, has gained significant attention in the development of protease inhibitors and other bioactive molecules. Recent studies have demonstrated its utility in constructing novel drug candidates targeting viral proteases and neurological disorders.
Structural analyses reveal that the fluorine atom at the 5-position induces significant conformational restrictions in the piperidine ring, which contributes to enhanced binding affinity when incorporated into larger molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability during synthetic manipulations while allowing for selective deprotection under mild acidic conditions. These properties make this compound particularly valuable for solid-phase peptide synthesis and fragment-based drug design approaches.
Several research groups have reported improved synthetic routes to this compound with enhanced enantiomeric purity (>99% ee). A notable advancement involves an asymmetric hydrogenation protocol using chiral ruthenium catalysts, achieving yields exceeding 85% while maintaining excellent stereocontrol. The carboxylic acid functionality has been successfully employed in amide coupling reactions with various amines, enabling rapid diversification of molecular scaffolds.
In medicinal chemistry applications, this building block has been incorporated into potent inhibitors of SARS-CoV-2 main protease (Mpro), with derivatives showing IC50 values in the low nanomolar range. The fluorinated piperidine core appears to optimize interactions with the S1' pocket of the protease while improving metabolic stability. Parallel developments have demonstrated its utility in designing gamma-secretase modulators for Alzheimer's disease treatment, where the fluorine substitution pattern significantly affects amyloid-beta peptide production.
Pharmacokinetic studies of drug candidates containing this structural motif have revealed favorable absorption and distribution profiles, with the fluorine atom reducing first-pass metabolism through cytochrome P450 enzymes. Recent patent filings (2022-2023) indicate growing pharmaceutical interest, with applications spanning antiviral, anticancer, and CNS-targeted therapies. The compound's versatility suggests it will remain an important synthetic intermediate in drug discovery pipelines for the foreseeable future.
Future research directions include exploring its use in PROTAC (proteolysis targeting chimera) designs and investigating alternative protecting group strategies for improved synthetic efficiency. The development of continuous flow synthesis methods for this compound is currently underway in several industrial laboratories, aiming to address the growing demand for kilogram-scale production.
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